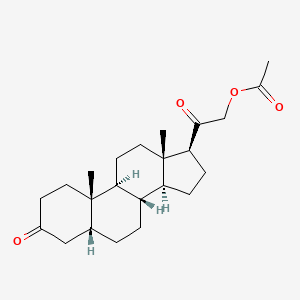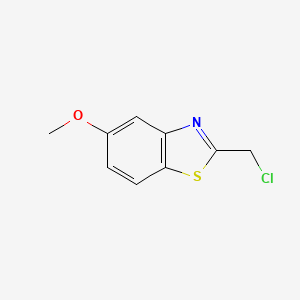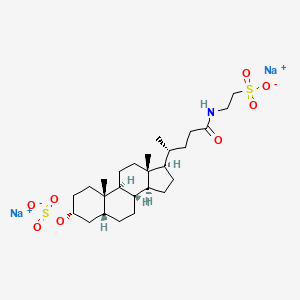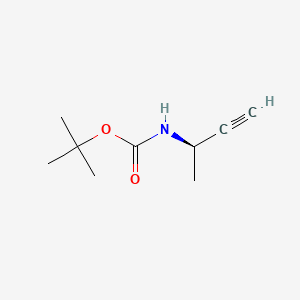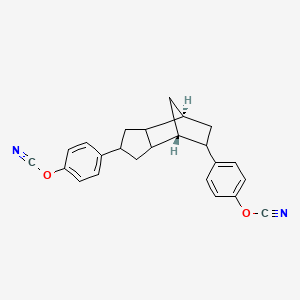
Dicyclopentadienylbisphenol cyanate ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclopentadienylbisphenol cyanate ester is a chemical compound with the molecular formula C24H22N2O2 and a molecular weight of 370.45 . It has a complexity of 659, a topological polar surface area of 66, and a heavy atom count of 28 .
Synthesis Analysis
Dicyanate ester containing dicyclopentadiene cycles and epoxy co-polymers were prepared by copolymerization between epoxy and dicyclopentadienylbisphenol cyanate esters (DCPDCE) . The introduction of E51 in the co-polymers would effectively improve the toughness of DCPDCE, while the thermal dimensional stability would be weakened .Molecular Structure Analysis
The molecular structure of Dicyclopentadienylbisphenol cyanate ester is characterized by a molecular weight of 370.4, an XLogP3 of 6.3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 . The exact mass is 370.168127949, and the monoisotopic mass is also 370.168127949 .Chemical Reactions Analysis
The curing reaction of the build-up film contains two curing reaction processes. The first curing process is suited for the autocatalytic curing model, while the other curing process is suited for the Kamal curing kinetics model .Physical And Chemical Properties Analysis
Dicyclopentadienylbisphenol cyanate ester exhibits properties such as nominal density, high dimensional stability, low moisture absorption, high-temperature operating conditions, low loss factor, low dielectric constant, EMI shielding, low defect density, strong wave permeability, thermo-mechanical and chemical stability, excellent UV aging resistance, radiation resistance, excellent adhesion to conducting metals up to 250 °C, resistance to microcracks, glass transition temperature (240–290 °C), and good processability .Aplicaciones Científicas De Investigación
High-Performance Thermoset–Thermoset Polymer Blends
Dicyclopentadienylbisphenol cyanate ester, as part of cyanate ester (CE) formulations, has been extensively researched for its application in creating high-performance thermoset–thermoset polymer blends. These materials exhibit superior thermal and mechanical properties, making them suitable for advanced engineering applications. One study highlights the formulation of blends using a commercial bismaleimide (BMI) mixture, CE, and a co-monomer with allyl and cyanate pendant groups. The cure of these resins was monitored through differential scanning calorimetry (DSC), while their properties were assessed using dynamic mechanical thermal analysis (DMTA). It was found that these blends could form linked interpenetrating networks (LIPNs), displaying a single glass transition temperature that could exceed 350°C, depending on the co-monomers used. This suggests their potential for applications requiring high thermal stability (Hamerton, 1996).
Applications in High Performance Printed Circuit Boards (PCBs)
The application of cyanate ester resins, including dicyclopentadienylbisphenol cyanate ester, has been reviewed in the context of high-performance printed circuit boards (PCBs). These resins, when modified with epoxy, can significantly enhance the dielectric performance of copper-clad boards. This improvement makes them suitable for high-frequency electronic applications, demonstrating the material's critical role in the development of advanced electronic components and systems (Zeng Zhi, 2003).
Safety And Hazards
Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Propiedades
IUPAC Name |
[4-[(1S,7S)-4-(4-cyanatophenyl)-8-tricyclo[5.2.1.02,6]decanyl]phenyl] cyanate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c25-13-27-19-5-1-15(2-6-19)17-9-22-18-11-21(24(12-18)23(22)10-17)16-3-7-20(8-4-16)28-14-26/h1-8,17-18,21-24H,9-12H2/t17?,18-,21?,22?,23?,24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDCNZOJNSJLMS-PHWWCQNVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C3C2CC(C3)C4=CC=C(C=C4)OC#N)C5=CC=C(C=C5)OC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CC([C@@H]1C3C2CC(C3)C4=CC=C(C=C4)OC#N)C5=CC=C(C=C5)OC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclopentadienylbisphenol cyanate ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

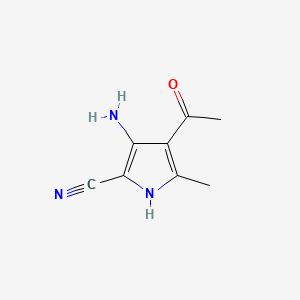
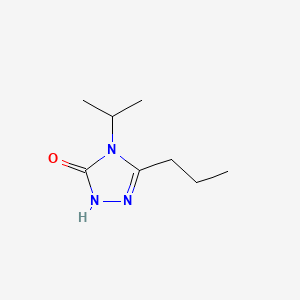
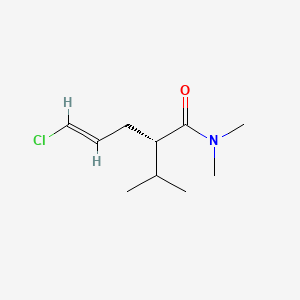
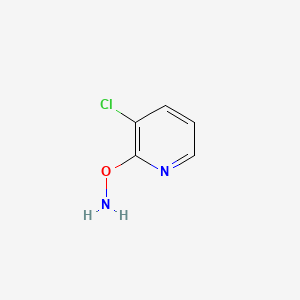
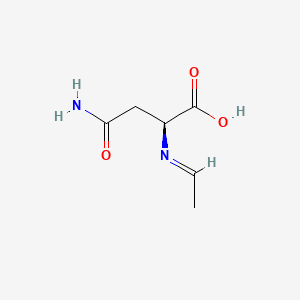

![2H-Indeno[4,5-D]oxazole](/img/structure/B590477.png)
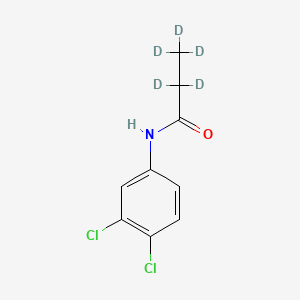
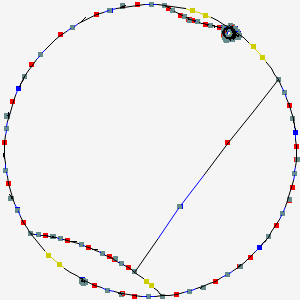
![3-[Methyl(3-methylbutyl)amino]propanenitrile](/img/structure/B590483.png)
